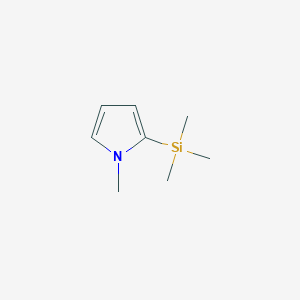

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-

Description

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- is a substituted pyrrole derivative featuring a methyl group at the 1-position and a trimethylsilyl (TMS) group at the 2-position. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom. The TMS group (Si(CH₃)₃) is a bulky, electron-donating substituent that significantly alters the compound’s electronic and steric properties. Such modifications influence reactivity, stability, and applications in organic synthesis, catalysis, and pharmaceuticals.

Properties

IUPAC Name |

trimethyl-(1-methylpyrrol-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NSi/c1-9-7-5-6-8(9)10(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEYCIZKOUFRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472749 | |

| Record name | 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5833-53-4 | |

| Record name | 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trimethylsilyl group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in THF under reflux conditions.

Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed:

Oxidation: N-oxides of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-.

Reduction: Corresponding reduced pyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Trimethylsilyl vs. Trimethylstannyl Substituents

Compound : 1-Methyl-2-(trimethylstannyl)-1H-pyrrole ()

- Molecular Formula : C₈H₁₅NSn

- Molecular Weight : 243.926

- Key Differences :

Trimethylsilyl vs. Triisopropylsilyl Substituents

Compound : 1H-Pyrrole, 1-[tris(1-methylethyl)silyl] ()

- Molecular Formula : C₁₃H₂₅NSi

- Molecular Weight : 223.43

- Key Differences :

- Applications : Protecting group strategies in complex molecule synthesis.

Trimethylsilyl vs. 2-Methylpropyl Substituents

Compound : 1H-Pyrrole, 1-methyl-2-(2-methylpropyl) ()

- Molecular Formula : C₉H₁₅N

- Molecular Weight : 137.22

- Key Differences :

- The 2-methylpropyl group is a flexible alkyl chain, less electron-donating than TMS.

- Alters solubility (increased hydrophobicity) but lacks the steric bulk of silyl groups.

- Applications : Intermediate in agrochemicals or fragrances due to mild electronic effects.

Trimethylsilyl vs. Boronate Ester Substituents

Compound : 1H-Pyrrole, 1-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) ()

Trimethylsilyl vs. Pyrrolidinylmethyl Substituents

Compound : 1H-Pyrrole, 1-methyl-2-(1-pyrrolidinylmethyl) ()

- Molecular Formula : C₁₀H₁₆N₂

- Molecular Weight : 164.25

- Key Differences: The pyrrolidinylmethyl group introduces a secondary amine, enabling hydrogen bonding and basicity. Enhances interaction with biological targets (e.g., enzymes, receptors) compared to non-polar TMS .

- Applications : Pharmaceutical candidates targeting neurological or antimicrobial pathways.

Table 1: Comparative Overview of Pyrrole Derivatives

Biological Activity

Overview

1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- (CAS Number: 5833-53-4) is a heterocyclic organic compound characterized by a pyrrole ring with a methyl group at the nitrogen atom and a trimethylsilyl group at the 2-position. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The unique structure of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- enhances its lipophilicity, which is crucial for its interaction with biological membranes. The trimethylsilyl group can serve as a protective group in synthetic chemistry, facilitating further functionalization of the pyrrole structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The enhanced lipophilicity allows for better membrane penetration, leading to interactions with enzymes and receptors that can inhibit microbial growth or induce apoptosis in cancer cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrole derivatives, including 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial membrane integrity, leading to cell death .

Anticancer Properties

Research has indicated that 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- may possess significant anticancer activity. For instance, it has been explored as a precursor for compounds that inhibit the Wnt/β-catenin signaling pathway, a crucial pathway in cancer progression. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including colorectal and triple-negative breast cancer cells .

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The study highlighted that derivatives containing the trimethylsilyl group exhibited improved activity compared to their unsubstituted counterparts. Minimum inhibitory concentrations (MIC) were determined, revealing values as low as 0.20 μM for certain derivatives against MRSA .

Study on Anticancer Activity

In another study focusing on the anticancer potential of pyrrole derivatives, researchers synthesized several compounds based on 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-. The most potent compound showed an IC50 value of 6.8 nM against human carbonic anhydrase (hCA) XII and inhibited key oncogenic pathways associated with tumor growth. This compound also demonstrated significant cytotoxicity against drug-resistant cancer cell lines .

Comparative Analysis

To better understand the biological activity of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-, it is useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- | Moderate | High | Effective against MRSA and cancer cells |

| 1H-Pyrrole, 2-ethyl-1-methyl- | Low | Moderate | Less lipophilic than trimethylsilyl derivative |

| Unsubstituted Pyrrole | Low | Low | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.